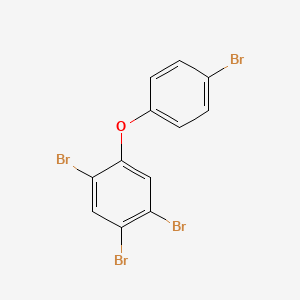

2,4,4',5-Tetrabromodiphenyl ether

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,4-tribromo-5-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFDVVDUVPAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879894 | |

| Record name | BDE-74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-42-8 | |

| Record name | 2,4,4',5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0R9AN7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution Patterns of 2,4,4 ,5 Tetrabromodiphenyl Ether

Spatial and Temporal Distribution in Aquatic Environments

The aquatic environment serves as a primary reservoir for many persistent organic pollutants, and 2,4,4',5-Tetrabromodiphenyl ether is no exception. Its hydrophobic nature facilitates its partitioning from water into sediment and biota.

Concentrations in Seawater and Freshwater Systems

This compound has been detected in various aquatic environments, from freshwater lakes and rivers to marine ecosystems. nih.govmdpi.com While generally found in lower concentrations in the water column compared to sediments, its presence is indicative of ongoing contamination.

In a study of typical shallow lakes in the Yangtze River Delta, the total concentrations of several PBDE congeners, including BDE-71, in various aquatic organisms ranged from 2.36 to 85.81 ng/g lipid weight. mdpi.com BDE-47, a related and often co-occurring congener, has been found to be one of the most significant and active components of PBDEs detected in biological samples, often making up a substantial portion of the total polybrominated diphenyl ether content. mdpi.com

Studies in San Francisco Bay revealed that BDE-71 was among the less prevalent, minor PBDE congeners found in aquatic bird eggs. researchgate.net The concentrations of PBDEs in the bay's water were often noted to be higher than in other estuarine and marine environments. researchgate.net

A comprehensive review of PBDEs in marine systems highlighted that while heavier brominated congeners like BDE-209 tend to dominate in sediments, lighter congeners such as BDE-47, BDE-99, and BDE-100 are more abundant in biota. nih.gov This suggests that processes like debromination of higher brominated ethers could be a source of tetrabromodiphenyl ethers in the aquatic food web.

The following table provides a summary of reported concentrations of related PBDEs in various aquatic environments, offering a comparative perspective on the levels of contamination.

| Location/Study | Matrix | Dominant Congeners | Concentration Range |

| Yangtze River Delta, China | Aquatic Biota | BDE-209, BDE-153, BDE-47 | 2.36 - 85.81 ng/g lipid weight (ΣPBDEs) |

| San Francisco Bay, USA | Aquatic Bird Eggs | BDE-47, -99, -100, -153, -154 | Median ΣPBDEs: 379 - 5460 ng/g lipid weight |

| Xiamen, China | Marine Fish | BDE-47, BDE-154 | BDE-47: 4.29 ng/g lipid wt. |

| New Bedford Harbor, MA, USA | Mussels | BDE-28, 47, 99, 100 | Mean ΣPBDEs: 135 - 295 ng/g lipid weight |

Sediment Core Analysis and Historical Trends

Sediment cores provide an invaluable historical record of pollution, allowing scientists to reconstruct the timeline of chemical deposition. Analysis of sediment cores from various locations has revealed the increasing presence of PBDEs, including tetrabromodiphenyl ethers, since their widespread industrial production.

Studies of sediment cores from lakes in China, such as the Huaihe River, Yellow River, and Chaohu Lake, have shown an increasing trend of total PBDE concentrations from older, deeper sediments to more recent, upper layers, before a decrease in the most recent deposits. nih.gov This trend is often linked to the rapid urbanization and industrialization in recent decades, followed by stricter environmental regulations. nih.gov In these studies, BDE-209 was typically the congener with the highest concentration and detection rate. nih.gov

In radiometrically-dated sediment cores from English lakes, concentrations of PBDEs were observed to increase towards the present day. ucl.ac.uk This contrasts with the decreasing trends of other pollutants like mixed bromo/chloro dibenzo-p-dioxins and furans, suggesting that the sources of these compounds are not directly related to PBDEs. ucl.ac.uk

A study of a dated sediment core from a floodplain in Dar es Salaam, Tanzania, covering six decades, found that concentrations of 25 different PBDEs increased from the 1970s and showed a steep increase in the most recent years. frontiersin.org This trend was attributed to the growing disposal and recycling of products containing PBDEs. frontiersin.org

Similarly, research on sediment cores from Washington State lakes indicated that while Penta-BDE congeners appeared to be leveling off in some areas, Deca-BDE (BDE-209) continued to rise in others. wa.gov The historical records in these cores generally show the introduction of PBDEs in the latter half of the 20th century. wa.gov

Atmospheric Presence and Long-Range Transport

The atmosphere is a critical pathway for the global distribution of persistent organic pollutants. Due to their semi-volatile nature, PBDEs can be transported over long distances and deposited in remote regions, far from their original sources.

Aerial Concentrations and Deposition Rates

This compound and other PBDEs are found in the atmosphere in both the gaseous and particulate phases. nih.govnih.gov Their distribution between these phases is influenced by factors such as temperature and the concentration of suspended particles. researchgate.netnih.gov

A global study using passive air samplers detected PBDEs at all monitored sites, with the principal congeners of the commercial penta-BDE mixture (BDE-47, -99, and -100) being the most frequently detected. acs.org This suggests that even with regulations, global background atmospheric concentrations of these compounds have not significantly declined. acs.org

Research in China has shown that BDE-209 is often the dominant congener in the atmosphere, particularly in urban and industrial areas, and is primarily associated with particulate matter. nih.govnih.gov This association with particles facilitates its long-range transport. nih.gov Studies have documented the dry deposition of BDE-209, with fluxes varying depending on meteorological conditions. nih.gov

Global Transport Modeling and Source Apportionment

Modeling studies have been instrumental in understanding the long-range atmospheric transport (LRT) potential of PBDEs. nih.govnilu.no For highly brominated congeners like BDE-209, which have low volatility, transport is significantly influenced by factors such as precipitation patterns and the presence of strong winds during dry periods. nih.govnilu.no

Models suggest that chemicals like BDE-209, which are sorbed to particles and persistent in the atmosphere, may have a greater potential for LRT than previously thought. nih.govnilu.no The "forest filter effect," where forests can effectively scavenge particle-bound pollutants from the atmosphere, is also considered an important deposition mechanism. nih.gov

Empirical data from sediment cores in North America supports the concept of LRT, showing that sedimentation fluxes of BDE-209 decline with increasing latitude. nih.gov However, comparisons between model predictions and observational data also highlight the need for a better understanding of atmospheric loss processes such as particle dry deposition, precipitation scavenging, and photolysis. nih.gov

Source apportionment studies often point to industrial and urban areas as the primary sources of PBDEs to the atmosphere. nih.gov Emissions can occur during the manufacturing, use, and disposal of products containing these flame retardants. nih.gov

Terrestrial Distribution in Soil and Dust Matrices

Soils and dust act as significant sinks for atmospherically deposited PBDEs, leading to their widespread presence in terrestrial environments. nih.govresearchgate.net

Concentrations of PBDEs in soil can vary widely depending on proximity to sources. Studies in eastern China near plastic manufacturing plants found total PBDE concentrations in soil ranging from 2.21 to 18,451 ng/g dry weight, with BDE-209 being the most abundant congener. nih.gov These levels are comparable to those found in waste plastic disposal areas and PBDE production sites and are significantly higher than in agricultural or rural soils. nih.gov

Indoor dust can also contain high levels of PBDEs due to their use in consumer products like electronics and furniture. epa.gov A study comparing household dust from several countries found the highest concentrations of total PBDEs in the United States and Great Britain. epa.gov The congener profile in US dust was similar to that of the commercial pentabromodiphenyl ether mixture, with 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) and 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) being present in similar concentrations. epa.gov

The presence of PBDEs in terrestrial environments raises concerns about potential uptake by plants and subsequent entry into the terrestrial food chain. nih.gov Studies have shown that some plants can accumulate PBDEs, with the uptake mechanism potentially differing between congeners. nih.gov

Soil Contamination Levels in Impacted Areas

Specific data on the contamination levels of this compound (BDE-71) in soil within impacted areas are not extensively documented in publicly available scientific literature. Research on PBDEs in soil often focuses on the most prevalent congeners or the total PBDE concentration.

A study on the commercial penta-BDE mixture, DE-71, which contains various PBDE congeners, investigated its recovery from test soils. While this study provides insights into the behavior of the mixture in soil, it does not provide specific concentration levels of BDE-71 in environmentally impacted soils researchgate.net. The study noted that the presence of plants like zucchini and radish could significantly affect the amount of DE-71 extracted from aged soils researchgate.net. However, it is important to emphasize that these findings relate to the entire DE-71 mixture and not specifically to the this compound congener.

Indoor/Outdoor Dust Accumulation Studies

The presence of various PBDEs in indoor and outdoor dust is well-documented, as these compounds can leach from consumer products. However, specific data for this compound (BDE-71) are sparse.

Studies have shown that house dust can be a significant route of human exposure to PBDEs national-toxic-encephalopathy-foundation.orgnih.govwikipedia.org. For instance, a study on house dust from California reported the presence of numerous PBDE congeners but did not provide specific concentration data for BDE-71 nih.gov. Another study that analyzed house dust from various countries for seven major PBDE congeners did not include BDE-71 in its target analytes epa.gov.

While some research has detected BDE-71 in house dust, detailed quantitative studies with extensive data tables on its accumulation are limited. A study on PBDEs in house dust and serum did detect BDE-71, but it was not one of the predominant congeners with high detection rates like BDE-47, BDE-99, and BDE-100 national-toxic-encephalopathy-foundation.org. The photolytic degradation of other PBDEs like BDE-209 in house dust has been studied, which can lead to the formation of lower brominated congeners, but specific pathways to BDE-71 formation are not detailed duke.edu. The focus of many dust studies remains on the major components of commercial PBDE mixtures ewg.orgacs.orgmdpi.com.

Occurrence in Biota Across Diverse Ecosystems (Excluding Human Biomonitoring)

The bioaccumulation of PBDEs in various organisms is a significant environmental concern due to their persistence and lipophilicity. However, specific data on the occurrence of this compound (BDE-71) in biota are not as prevalent as for other congeners.

Environmental Fate and Mechanistic Transformations of 2,4,4 ,5 Tetrabromodiphenyl Ether

Photolytic Degradation Pathways and Kinetics

Photodegradation is a significant abiotic process that contributes to the transformation of BDE-71 in the environment. This process involves the breakdown of the molecule upon absorption of light energy.

Direct and Indirect Photolysis Mechanisms

The photolytic degradation of brominated diphenyl ethers like BDE-71 can occur through direct and indirect mechanisms. In direct photolysis, the BDE-71 molecule itself absorbs photons, leading to an excited state and subsequent cleavage of the carbon-bromine (C-Br) bonds. The energy required for this bond breakage corresponds to the energy of a photon with a specific wavelength. For instance, the C-Br bond energy is approximately 318 kJ/mol, which is equivalent to the energy of a photon with a wavelength of 376 nm. researchgate.net Light sources with emission spectra close to this wavelength are particularly effective in inducing debromination. researchgate.net

Indirect photolysis involves the presence of photosensitizers in the environment, such as humic substances or certain metal ions. These substances absorb light energy and then transfer it to the BDE-71 molecule or generate reactive oxygen species (ROS) that in turn attack and degrade the BDE-71. For example, the presence of Fe³⁺ has been shown to promote the degradation of related BDE congeners, suggesting a free-radical-mediated process. researchgate.net

Influence of Environmental Factors on Phototransformation

Several environmental factors can significantly influence the rate and pathway of BDE-71 phototransformation. The type of solvent or environmental matrix plays a crucial role. Studies on the related congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have demonstrated that the photodegradation rate varies in different solvents, with the following order observed: hexane/methanol > toluene (B28343) > methanol/water > acetonitrile. researchgate.net The presence of organic solvents can provide hydrogen atoms that facilitate the debromination process once the C-Br bond is broken. researchgate.net

The light source and its intensity are also critical. The degradation rate of BDE-47 was found to be highest under a 300 W mercury lamp, followed by a 500 W halide lamp and a 100 W mercury lamp, with a 500 W xenon lamp being the least effective. researchgate.net This is directly related to the emission spectra of the lamps and their overlap with the absorption spectrum of the BDE molecule. researchgate.net

Furthermore, the presence of certain inorganic salts can affect the degradation kinetics. While the specific effects on BDE-71 are not detailed in the provided search results, studies on BDE-47 have explored the influence of salts like FeCl₃, NH₄Cl, and NaCl, indicating that the ionic composition of the medium can impact the photolytic process. researchgate.net

Interactive Table: Photodegradation Kinetics of BDE-47 under Different Conditions

| Light Source | Solvent | First-Order Rate Constant (k/min⁻¹) | Half-life (t₁/₂/min) |

| 100 W mercury lamp | Not specified | 3.0739 | 0.26 |

| 300 W mercury lamp | Not specified | 7.2566 | 0.10 |

| 500 W halide lamp | Not specified | 3.9149 | 0.18 |

| 500 W xenon lamp | Hexane/Methanol | 0.2748 | 2.52 |

Data adapted from a study on BDE-47 photodegradation. researchgate.net

Biotransformation and Biodegradation Processes

Microorganisms play a vital role in the transformation and degradation of BDE-71 in various environmental settings. These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Microbial Debromination and Metabolite Formation

Microbial action on BDE-71 and other polybrominated diphenyl ethers (PBDEs) primarily involves debromination, the stepwise removal of bromine atoms. This process can lead to the formation of lower-brominated diphenyl ethers, which may have different toxicological properties. For instance, in the thermal degradation of the related BDE-47 over an Fe-Al composite oxide, a process that can mimic some aspects of environmental transformation, various tri-, di-, and mono-brominated diphenyl ether congeners were formed. nih.gov

Under aerobic conditions, some bacteria can utilize BDEs as a carbon source. For example, a strain of Bacillus sp. was found to degrade BDE-47. researchgate.net Fungi, such as Phanerochaete chrysosporium, can also degrade BDE-47, producing hydroxylated metabolites (OH-PBDEs) and bromophenols. nih.gov The formation of these metabolites suggests that hydroxylation is a key step in the aerobic degradation pathway. nih.gov

In anaerobic environments, reductive debromination is the primary degradation pathway for highly brominated PBDEs. Studies on decabromodiphenyl ether (BDE-209) have shown that it can be debrominated to lower-brominated congeners by anaerobic microorganisms. plos.orgnih.gov

Anaerobic and Aerobic Degradation Rates

The rate of BDE-71 biodegradation is highly dependent on the redox conditions. Generally, aerobic degradation of less brominated congeners can be more efficient. For BDE-47, an aerobic strain, Bacillus cereus S1, showed a higher removal efficiency (61.6%) and a faster first-order rate constant (0.0728 d⁻¹) compared to an anaerobic strain, Alcaligenes faecalis S4 (51.6% removal, 0.0514 d⁻¹ rate constant). nih.gov This suggests that for some tetrabromodiphenyl ethers, aerobic conditions may be more favorable for biodegradation. nih.gov

However, for more highly brominated congeners like BDE-209, anaerobic conditions appear to facilitate faster and more extensive debromination compared to aerobic conditions. nih.gov The presence of alternative carbon sources and inducers can also influence degradation rates. For both aerobic and anaerobic degradation of BDE-47, the addition of substances like yeast extract, glucose, and certain phenols enhanced the process. nih.gov

Interactive Table: Degradation of BDE-47 by Bacterial Strains

| Strain | Condition | Removal Efficiency (%) | First-Order Rate Constant (d⁻¹) | Half-life (d) |

| Bacillus cereus S1 | Aerobic | 61.6 | 0.0728 | 8.7 |

| Alcaligenes faecalis S4 | Anaerobic | 51.6 | 0.0514 | 13.5 |

Data from a study comparing aerobic and anaerobic degradation of BDE-47. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

The fate and transport of BDE-71 in the environment are significantly influenced by its tendency to sorb to solid phases like soil and sediment. Sorption refers to the partitioning of a chemical from the aqueous phase to a solid phase, while desorption is the reverse process.

The sorption of PBDEs is largely governed by their hydrophobicity (tendency to avoid water) and the organic carbon content of the soil or sediment. Due to their low water solubility and high octanol-water partition coefficients, compounds like BDE-71 have a strong affinity for organic matter in the environment.

Research on the related congener BDE-47 in loamy-clay soils has provided insights into these dynamics. researchgate.net The sorption process affects the bioavailability of BDE-71 for microbial degradation and its mobility in the environment. Strong sorption can lead to the accumulation of BDE-71 in sediments and soils, creating a long-term reservoir of this contaminant. Desorption, on the other hand, can release the compound back into the water column, making it available for transport and uptake by organisms. The presence of other contaminants, such as the more highly brominated BDE-209, can also influence the sorption and desorption behavior of BDE-47 in binary-solute systems. researchgate.net In wastewater treatment systems, the removal of PBDEs in anaerobic reactors like the up-flow anaerobic sludge blanket (UASB) is often dominated by sorption onto solids rather than biodegradation. frontiersin.org

Sediment-Water Partitioning Coefficients (Koc, Kd)

The mobility and distribution of an organic compound in the environment are significantly influenced by its tendency to adsorb to soil and sediment, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) and the sediment-water distribution coefficient (Kd). ecetoc.orgladwp.com For hydrophobic compounds like 2,4,4',5-tetrabromodiphenyl ether, these coefficients are crucial for predicting their environmental behavior. ecetoc.org

The distribution coefficient, Kd, represents the ratio of the concentration of a chemical adsorbed to a solid phase (like sediment) to its concentration in the liquid phase (water) at equilibrium. diva-portal.org High Kd values suggest that the chemical is more likely to be found in the sediment rather than in the water column, indicating lower mobility. ecetoc.org

The organic carbon-water partition coefficient, Koc, normalizes the Kd value to the fraction of organic carbon (foc) in the soil or sediment (Koc = Kd / foc). ladwp.compsu.edu This normalization is particularly important for hydrophobic organic compounds, as their sorption is primarily driven by partitioning into the organic matter present in the solid phase. ecetoc.org Therefore, Koc provides a more standardized measure of a compound's sorption potential across different soils and sediments with varying organic carbon content.

For organic chemicals, the Kd value can be estimated by multiplying the Koc by the fraction of organic carbon in the soil (foc). ladwp.com The octanol-water partition coefficient (Kow) is another key parameter, often used to estimate Koc for hydrophobic compounds due to the strong correlation between a chemical's hydrophobicity and its affinity for organic carbon. psu.eduepa.gov

Table 1: Key Partitioning Coefficients and Related Parameters

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Kd | Sediment-water distribution coefficient | Indicates the extent of partitioning between sediment and water. |

| Koc | Organic carbon-water partition coefficient | Normalizes Kd to organic carbon content, providing a standardized measure of sorption potential. ladwp.com |

| Kow | Octanol-water partition coefficient | Used to estimate Koc and reflects the compound's hydrophobicity. epa.gov |

| foc | Fraction of organic carbon | A key property of sediment/soil that influences the sorption of hydrophobic compounds. ladwp.com |

Adsorption to Particulate Matter and Organic Carbon

The strong tendency of this compound and other polybrominated diphenyl ethers (PBDEs) to adsorb to particulate matter and organic carbon is a defining characteristic of their environmental behavior. This adsorption significantly influences their transport, bioavailability, and persistence in aquatic and terrestrial ecosystems.

Research indicates that PBDEs, due to their hydrophobic nature, will largely partition to the organic carbon fraction in soil and sediment. researchgate.net This strong association with solid phases means that sediments in aquatic environments act as a primary sink for these compounds. mdpi.com The process of sorption to particulate matter can also affect the transport of these chemicals over long distances. nih.gov For instance, PBDEs sorbed to atmospheric particles can be transported far from their original sources and deposited in remote locations. nih.gov

The fraction of organic carbon (foc) in soil and sediment is a critical factor determining the extent of adsorption. ladwp.com Higher organic carbon content generally leads to greater sorption of hydrophobic compounds like BDE-71. The relationship between the organic carbon-water partition coefficient (Koc) and the octanol-water partition coefficient (Kow) is often used to predict the sorption behavior of these chemicals. psu.edu

Volatilization and Air-Water Exchange Fluxes

Volatilization from water surfaces and the subsequent exchange between the atmosphere and water bodies are significant processes in the environmental transport of this compound. The direction and magnitude of these fluxes are governed by the compound's Henry's Law Constant, as well as environmental factors like temperature and wind speed. nih.govmdpi.com

Studies on various PBDE congeners have shown that the net air-water exchange can result in either deposition from the atmosphere to the water or volatilization from the water to the atmosphere. For example, in a study conducted in Izmir Bay, Turkey, the net air-water exchange fluxes for different PBDE congeners varied, with some showing net deposition and others, like BDE-28, exhibiting volatilization. nih.gov This indicates that the atmosphere can act as both a source and a sink for these compounds in coastal environments. nih.gov

The Henry's Law Constant (HLC) is a key parameter that describes the partitioning of a chemical between air and water. epa.gov Compounds with a higher HLC are more likely to volatilize from water into the air. nih.gov The volatilization of PBDEs can also be influenced by their association with foliage, with studies suggesting that a significant portion of deposited PBDEs can return to the atmosphere through a series of deposition and volatilization cycles. researchgate.net

Modeling Environmental Transport and Persistence

The results from these models highlight the importance of understanding intermedia transport processes, such as air-surface exchange, particularly to vegetation, and degradation rates in soil and sediment. researchgate.net For some PBDEs, even a small fraction present in the atmosphere can lead to significant long-range transport. researchgate.net Dynamic models that account for variable environmental conditions, such as fluctuating temperatures and precipitation events, can provide more nuanced insights into the transport potential of these compounds. nih.gov The characteristic travel distance (CTD), an output of some models, suggests that the potential for long-range atmospheric transport of some PBDEs may be limited. researchgate.net

Bioaccumulation, Trophic Transfer, and Biomagnification of 2,4,4 ,5 Tetrabromodiphenyl Ether in Ecological Food Webs

Uptake and Elimination Kinetics in Model Organisms (Non-Human)

The accumulation of BDE-47 in an organism is a function of its uptake from the environment and its subsequent elimination. Studies on various non-human model organisms have provided insights into these kinetic processes.

Bioconcentration Factors (BCFs) in Aquatic Species

Bioconcentration is the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, through its gills or epithelial tissues, leading to a higher concentration in the organism than in the water. The bioconcentration factor (BCF) is a key metric for quantifying this process.

Research indicates that BDE-47 has a high potential for bioconcentration in aquatic ecosystems. mdpi.com For instance, tetrabrominated to hexabrominated diphenyl ethers have demonstrated BCFs ranging from 17 to 76 in marine food webs, highlighting their significant bioaccumulative potential. mdpi.com BDE-47 is often the most prevalent congener found in biological samples. mdpi.com Its high BCF is attributed to its lipophilicity and long half-life in water. mdpi.com

Studies on marine microalgae have shown that BDE-47 is readily taken up, with uptake efficiencies reaching 76% in flagellates like Isochrysis galbana and 68% in dinoflagellates such as Prorocentrum minimum within two days. nih.gov The lipid-normalized bioaccumulation factors (log BAFs) in these microalgae ranged from 3.26 to 3.87. nih.gov

| Species | Bioconcentration/Bioaccumulation Metric | Value | Reference |

| Marine Food Web (general) | Bioconcentration Factor (BCF) | 17-76 | mdpi.com |

| Isochrysis galbana (microalga) | Log Bioaccumulation Factor (log BAF) | 3.87 ± 0.01 | nih.gov |

| Prorocentrum minimum (microalga) | Log Bioaccumulation Factor (log BAF) | 3.40 ± 0.10 | nih.gov |

| Skeletonema grethae (microalga) | Log Bioaccumulation Factor (log BAF) | 3.35 ± 0.09 | nih.gov |

| Thalassiosira pseudonana (microalga) | Log Bioaccumulation Factor (log BAF) | 3.26 ± 0.13 | nih.gov |

Bioaccumulation Factors (BAFs) in Terrestrial Species

Studies have shown that BDE-47 can accumulate in terrestrial organisms. For example, research on chickens demonstrated that orally administered BDE-47 was readily absorbed and preferentially deposited in lipophilic tissues such as adipose tissue and skin. acs.org After 72 hours, cumulative tissue retention was 60.2% of the initial dose. acs.org

In a study on the fish species Oreochromis niloticus exposed to BDE-47 through their diet, the compound was found to be toxic at environmental concentrations. nih.gov This indicates uptake and accumulation from a terrestrial (dietary) source. nih.gov

Trophic Transfer and Biomagnification Potential

Trophic transfer is the movement of contaminants through a food web. Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain.

BDE-47 has been shown to biomagnify in various food webs. mdpi.comnih.gov This process is a significant concern as it can lead to high concentrations of the contaminant in top predators.

Trophic Magnification Factors (TMFs) Across Food Chains

The trophic magnification factor (TMF) is a measure of the average rate of increase of a contaminant's concentration per trophic level in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

Studies have reported varying TMFs for BDE-47, with some indicating trophic dilution and others suggesting biomagnification potential. researchgate.net For instance, in a study of a freshwater food web in a shallow lake, the TMF for BDE-47 was found to be significantly higher than 1, indicating biomagnification. semanticscholar.org The biomagnification ability of PBDE congeners, including BDE-47, was also found to be significantly influenced by their octanol-water partition coefficient (log Kow). semanticscholar.org

However, it is important to note that TMFs can be influenced by various factors, including the specific ecosystem, the species within the food web, and the methodologies used for calculation. nih.govresearchgate.net

| Food Web/Ecosystem | Trophic Magnification Factor (TMF) | Conclusion | Reference |

| Freshwater Shallow Lake | > 1 (for BDE-47) | Biomagnification | semanticscholar.org |

| Various Aquatic Food Webs | Mixed results (some >1, some <1) | Varies by study | researchgate.net |

Food Web Modeling of Contaminant Transfer

Food web models are valuable tools for understanding and predicting the transfer of contaminants like BDE-47 through complex ecological networks. These models can incorporate various factors, such as the feeding relationships between species, their metabolic rates, and the physicochemical properties of the contaminant.

Modeling efforts have been used to assess the biomagnification potential of persistent organic pollutants. karenkiddlab.com These models often rely on parameters like the TMF to predict the fate of chemicals in the environment. The European Union's Water Framework Directive, for example, utilizes TMFs to adjust monitoring data for contaminants in biota to a standard trophic level. nih.gov

Tissue Distribution and Sequestration in Non-Human Biota

Once absorbed, BDE-47 is not uniformly distributed throughout an organism's body. Its lipophilic nature causes it to preferentially accumulate in tissues with high lipid content.

Studies have consistently shown that BDE-47 accumulates in fatty tissues. mdpi.com In marine organisms, higher concentrations are often found in the fat and liver. mdpi.com For example, significant accumulation of PBDEs has been observed in the blubber of gray seal pups and the fat of green sea turtles. mdpi.com

In a study on medaka fish (Oryzias latipes), BDE-47 was found to accumulate rapidly in both male and female parents, with concentrations remaining higher in males. nih.gov The compound was also detected in embryos and eleutheroembryos, indicating maternal transfer. nih.gov Similarly, in chickens, BDE-47 deposited preferentially in adipose tissue and skin. acs.org

The table below summarizes the tissue distribution of BDE-47 in various non-human organisms based on available research.

| Organism | Tissues with High BDE-47 Accumulation | Reference |

| Marine Organisms (general) | Fat, Liver | mdpi.com |

| Gray Seal Pups | Blubber | mdpi.com |

| Green Sea Turtles | Fat | mdpi.com |

| Medaka Fish (Oryzias latipes) | Male and female parent tissues, embryos, eleutheroembryos | nih.gov |

| Chickens | Adipose tissue, Skin, Gastrointestinal tract, Lung | acs.org |

| Mice | Adipose tissue | nih.gov |

Sources, Emission Pathways, and Release Inventories of 2,4,4 ,5 Tetrabromodiphenyl Ether

Manufacturing and Production Processes as Point Sources

The industrial production of PBDEs, including the commercial PentaBDE mixture containing BDE-99, represents a primary point source of environmental release. Although the production of PentaBDE has been phased out in many parts of the world, historical manufacturing sites can continue to be sources of contamination. Emissions during production could occur through various pathways, including:

Wastewater discharges: Effluents from manufacturing plants could contain dissolved or suspended particles of BDE-99.

Air emissions: Volatilization and particulate matter released from production facilities could carry BDE-99 into the atmosphere.

Improper waste disposal: Solid and liquid wastes generated during the manufacturing process, if not managed correctly, could lead to the release of BDE-99 into soil and water.

The production of PBDEs has largely shifted to developing countries, where environmental regulations may be less stringent, potentially leading to continued releases from manufacturing activities.

Release from Commercial Products Containing PBDEs

BDE-99 is an additive flame retardant, meaning it is physically mixed with the polymer matrix of a product rather than being chemically bound. This characteristic makes it more susceptible to release into the environment throughout the product's life cycle.

Products treated with PentaBDE, such as polyurethane foam in furniture and carpeting, as well as plastics used in electronics and textiles, are significant sources of BDE-99 release. nih.gov The leaching process can be influenced by several factors, including the age of the product, temperature, and exposure to UV light. Over time, the polymer matrix can degrade, facilitating the migration of BDE-99 to the surface of the product and its subsequent release into the surrounding environment, primarily as dust.

A study on the leaching of PBDEs from flame-retardant plastics demonstrated that increasing the temperature of leaching fluids enhances the leachability of BDE-99. researchgate.net The presence of dissolved organic matter, such as humic substances found in landfill leachate, can also significantly increase the leaching of PBDEs from polymeric materials. nih.govnih.gov

Waste Electrical and Electronic Equipment (WEEE) is a major reservoir of PBDEs, including BDE-99. researchgate.net The plastics used in the housings of televisions, computers, and other electronic devices were commonly treated with these flame retardants. The disposal and recycling of WEEE are significant pathways for the release of BDE-99 into the environment.

During the use phase, BDE-99 can be released from electronic equipment into indoor environments. However, the most substantial releases occur during the end-of-life stage. Informal and crude recycling activities, such as open burning to recover valuable metals, can lead to the direct emission of BDE-99 and the formation of other toxic byproducts into the air, soil, and water. Even in formal recycling facilities, processes like shredding and dismantling can generate dust containing BDE-99, which can then be dispersed into the environment.

Waste Management and Incineration as Diffuse Sources

The disposal of products containing BDE-99 in landfills and through incineration represents a diffuse source of environmental contamination.

When products containing BDE-99 are disposed of in landfills, the compound can leach out and contaminate the landfill leachate. researchgate.net This leachate, a liquid that has percolated through the waste, can then pose a risk to groundwater and surface water if the landfill is not properly contained. cput.ac.za Studies have detected BDE-99 in the leachate of various landfill sites. witpress.comnih.govtut.ac.za The concentration of BDE-99 in leachate can be influenced by the types of waste present, the age of the landfill, and environmental conditions.

Research conducted at landfill sites in South Africa detected BDE-99 in the leachate, with concentrations varying between different sites. nih.gov Another study reported BDE-99 concentrations of 0.48 and 0.21 mg/l in the leachates of two different landfill sites. witpress.comtut.ac.za The presence of organic matter in the leachate can enhance the mobility of hydrophobic compounds like BDE-99. nih.gov

The incineration of municipal and industrial waste containing BDE-99 can lead to its release into the atmosphere through flue gases if not effectively captured by air pollution control devices. researchgate.net Additionally, BDE-99 can be present in the solid residues of the incineration process, namely bottom ash and fly ash. researchgate.net

While high-temperature incineration is designed to destroy organic compounds, incomplete combustion can result in the formation and release of PBDEs and other hazardous substances like brominated dioxins and furans. The fly ash, which consists of fine particulate matter, can be particularly enriched with these contaminants. Proper management and disposal of both bottom and fly ash are crucial to prevent the further dispersal of BDE-99 into the environment. researchgate.net

Atmospheric and Wastewater Effluent Releases

2,4,4',5-Tetrabromodiphenyl ether (BDE-99) is released into the environment through various pathways, with atmospheric and wastewater effluent discharges being significant sources of contamination. As a component of commercial polybrominated diphenyl ether (PBDE) mixtures, particularly PentaBDE, its presence in the environment is widespread.

Atmospheric Releases

Global atmospheric emissions of BDE-99 peaked around 2004, with an estimated release of approximately 20 tonnes per year acs.org. These emissions originate from the production, use, and disposal of products containing PBDE flame retardants acs.org. In the atmosphere, PBDEs can exist in both the vapor and particulate phases cdc.gov.

A global study on atmospheric concentrations of brominated flame retardants detected BDE-99 at various sites, with levels ranging from less than 2 to 74 picograms per cubic meter (pg/m³) acs.org. This indicates the widespread atmospheric distribution of this compound.

Wastewater Effluent Releases

Wastewater treatment plants (WWTPs) are a significant point source of PBDEs, including BDE-99, into the aquatic environment acs.orgbohrium.comnih.gov. These compounds enter the wastewater stream through the leaching of consumer products and industrial discharges.

A study conducted at a wastewater treatment plant in Palo Alto, California, found that BDE-99 was one of the major PBDE congeners in the treated effluent acs.orgbohrium.comnih.gov. The concentration of BDE-99 in the effluent was reported to be 11,200 picograms per liter (pg/L) acs.org. Along with BDE-47, it was the most abundant congener in the discharged effluent acs.orgbohrium.comnih.gov. The major congeners found in the commercial penta-BDE formulation (BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154) constituted 88% of the total PBDEs in the effluent from this plant acs.orgbohrium.comnih.gov.

Studies on the removal of PBDEs in WWTPs show varying efficiencies. For BDE-99, removal rates in secondary treatment facilities have been observed to range from 39% to 98%, resulting in final effluent concentrations between 0.3 and 9.7 nanograms per liter (ng/L) oaepublish.com.

Advanced Analytical Methodologies for the Quantification of 2,4,4 ,5 Tetrabromodiphenyl Ether in Environmental Matrices

Sample Preparation Techniques and Extraction Efficiencies

Effective sample preparation is a critical first step to isolate 2,4,4',5-Tetrabromodiphenyl ether from complex environmental samples and remove interfering substances. The choice of extraction technique significantly impacts the accuracy and sensitivity of the subsequent analysis.

Accelerated Solvent Extraction (ASE) and Pressurized Liquid Extraction (PLE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for extracting polybrominated diphenyl ethers (PBDEs) from solid and semi-solid environmental matrices. thermofisher.comresearchgate.net This automated method utilizes elevated temperatures and pressures to enhance extraction kinetics, leading to reduced solvent consumption and shorter extraction times compared to traditional methods like Soxhlet extraction. thermofisher.comthermofisher.com

ASE has been successfully applied to a variety of environmental samples, including sediments, biosolids, and fish tissues. thermofisher.com The technique's efficiency stems from the increased solubility of analytes and decreased solvent viscosity at higher temperatures, which facilitates the disruption of solute-matrix interactions. researchgate.netthermofisher.com

Key advantages of ASE/PLE include:

Speed: Extractions can be completed in as little as 18-25 minutes, a significant reduction from the hours required for methods like Soxhlet. thermofisher.com

Reduced Solvent Usage: ASE typically requires significantly less solvent, which lowers both purchase and disposal costs. thermofisher.comthermoscientific.com

Automation: The process can be automated, allowing for unattended extraction of multiple samples. thermofisher.com

High Efficiency: ASE has demonstrated high recovery rates for PBDEs from various matrices. thermofisher.com

A comparison between ASE and traditional Soxhlet extraction for PBDEs highlights the advantages of the former:

| Feature | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |

| Extraction Time | 18 - 25 minutes thermofisher.com | 18 hours thermoscientific.com |

| Solvent Consumption | 15 mL (Toluene) thermoscientific.com | 250 mL (Toluene) thermoscientific.com |

| Temperature | 150 - 180°C thermoscientific.com | < Boiling point thermoscientific.com |

| Automation | Fully automated thermofisher.com | Manual |

Solid-Phase Extraction (SPE) and Matrix Solid-Phase Dispersion (MSPD)

Solid-Phase Extraction (SPE) is a widely used cleanup technique following initial solvent extraction. It is effective in removing interfering compounds from sample extracts, thereby improving the quality of the final analysis. cdc.gov

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation technique that combines extraction and cleanup into a single step. nih.gov First reported in 1989, MSPD involves blending the sample with a solid support (dispersing sorbent), which disrupts the sample matrix and disperses the components. nih.govagriculturejournals.cz The analytes of interest can then be selectively eluted. nih.gov

MSPD has proven to be a promising alternative to more laborious analytical procedures for determining PBDEs in matrices like dust. nih.govresearchgate.net The technique offers satisfactory recoveries (76-119%) and low limits of detection for various PBDE congeners. nih.govresearchgate.net The selection of the appropriate dispersing sorbent and clean-up sorbent is crucial for optimizing the method. nih.gov

Advantages of MSPD include:

Simplicity and Efficiency: Combines extraction and cleanup, reducing sample handling and analysis time. nih.govmdpi.com

Reduced Solvent and Sample Size: Requires smaller amounts of solvent and can be performed on small sample quantities (e.g., 0.05 g of dust). nih.govresearchgate.net

Versatility: Applicable to a wide range of solid and semi-solid samples. nih.gov

Chromatographic Separation and Detection Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract, followed by detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of PBDEs. labrulez.com The gas chromatograph separates the different congeners based on their volatility and interaction with the chromatographic column. The mass spectrometer then detects and quantifies the separated compounds based on their mass-to-charge ratio. labrulez.com

Challenges in GC-MS analysis of PBDEs include the need for high sensitivity and selectivity to detect trace levels in complex matrices and to resolve critical isobaric congeners (compounds with the same mass but different structures). thermofisher.com For instance, the chromatographic separation of BDE-49 and BDE-71 is essential as they often share common mass fragments. thermofisher.com Optimizing GC conditions, such as using a shorter column, can help minimize analyte degradation, particularly for higher brominated diphenyl ethers. labrulez.com

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Congener-Specific Analysis

For the most demanding applications requiring ultra-trace detection and high specificity, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard. nih.govresearchgate.net HRMS provides exceptional selectivity and sensitivity, allowing for the differentiation of target analytes from matrix interferences with very similar masses. nih.gov

The use of HRGC-HRMS under electron ionization (EI) conditions has been shown to be a highly reliable technique for the determination of PBDEs in biological tissues. nih.govresearchgate.net This method can achieve very low instrument detection limits, in the picogram range for some congeners. nih.govresearchgate.net The isotope dilution method, where a known amount of a labeled internal standard (e.g., ¹³C₁₂-labeled) is added to the sample, is often used in conjunction with HRGC-HRMS to ensure accurate quantification. researchgate.net

The effectiveness of HRGC-HRMS has been demonstrated in the analysis of PBDEs in various biological certified reference materials, such as fish tissues, yielding reliable and reproducible results. nih.gov

Quality Assurance and Quality Control in Environmental Monitoring

Robust quality assurance and quality control (QA/QC) protocols are essential for generating reliable and defensible data in the environmental monitoring of this compound. cdc.gov These measures are implemented throughout the entire analytical process, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination introduced during the analytical process. cdc.gov

Spiked Samples: Adding a known amount of the analyte to a sample to assess the accuracy and recovery of the method. researchgate.net

Certified Reference Materials (CRMs): Analyzing materials with a known concentration of the analyte to verify the accuracy of the entire analytical procedure. nih.gov

Replicate Analyses: Analyzing the same sample multiple times to assess the precision of the method. nih.gov

Inter-laboratory Studies: Comparing results from different laboratories analyzing the same sample to evaluate the reproducibility of the method. nih.gov

Strict adherence to these QA/QC practices minimizes the risk of errors, such as those arising from sample contamination, and ensures the data generated is of high quality and suitable for its intended purpose. cdc.gov

| QA/QC Parameter | Purpose | Example Application |

| Method Blank | Assess laboratory contamination | Analysis of a solvent blank alongside environmental samples. cdc.gov |

| Spiked Matrix | Determine method accuracy and recovery | Spiking a sediment sample with a known amount of this compound. researchgate.net |

| Certified Reference Material (CRM) | Verify overall method accuracy | Analysis of a fish tissue CRM with a certified concentration of PBDEs. nih.gov |

| Replicate Analysis | Evaluate method precision | Analyzing a single dust sample three times to check for consistency in results. nih.gov |

| Inter-laboratory Comparison | Assess method reproducibility | Multiple laboratories analyzing a shared water sample for PBDEs. nih.gov |

Calibration and Method Validation

The foundation of reliable quantitative analysis lies in meticulous calibration and comprehensive method validation. demarcheiso17025.com For the determination of this compound, this involves establishing a clear, step-by-step protocol before initiating any validation testing. demarcheiso17025.com This protocol outlines the test procedures, documentation requirements, and acceptance criteria for each validation characteristic. demarcheiso17025.com

Key validation parameters typically assessed include:

Linearity and Range: This is determined by analyzing a series of calibration standards at different concentrations. For instance, a typical calibration curve for PBDE analysis might span from 0.5 to 2500 ng/mL.

Accuracy: Often evaluated through spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the percentage of the recovered analyte is calculated.

Precision: Assessed by the repeatability and intermediate precision of the method. This is typically expressed as the relative standard deviation (RSD) of replicate measurements. For example, the precision of three replicate samples is often used for this assessment. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Specificity/Selectivity: This ensures that the analytical method can unequivocally identify and quantify this compound in the presence of other potentially interfering compounds in the matrix.

The validation process should be performed by properly trained personnel using adequately designed, maintained, and calibrated analytical systems. demarcheiso17025.com

Table 1: Illustrative Method Validation Parameters for this compound Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient, r²) | > 0.99 | 0.9983 nih.gov |

| Accuracy (Recovery) | 70-130% | 85-115% |

| Precision (Relative Standard Deviation, RSD) | < 15-20% | < 10% |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 | 0.1 ng/g |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | 0.3 ng/g |

Note: The values in the "Example Finding" column are for illustrative purposes and can vary depending on the specific method and matrix.

Certified Reference Materials and Interlaboratory Comparisons

To ensure the quality and comparability of data generated by different laboratories, the use of Certified Reference Materials (CRMs) and participation in interlaboratory comparison exercises are essential. nih.govnist.gov

Certified Reference Materials (CRMs) are well-characterized materials with a certified concentration of the analyte of interest. accustandard.com For this compound, CRMs are available in various matrices, such as isooctane (B107328) or nonane. accustandard.comlion-bio.com These materials are used for calibration, quality control, and to assess the accuracy of analytical methods. AccuStandard and Cambridge Isotope Laboratories are among the suppliers of CRMs for PBDEs, including this compound. accustandard.comlion-bio.com

Non-Targeted and Suspect Screening Approaches for PBDEs

While traditional targeted analysis focuses on a predefined list of compounds, non-targeted and suspect screening approaches offer a broader perspective for identifying a wider range of chemicals in environmental samples. researchgate.netnih.govau.dk These techniques are particularly valuable for detecting emerging contaminants and transformation products of known pollutants like PBDEs. rsc.org

Suspect screening involves searching for a list of suspected compounds for which analytical standards may not be readily available. researchgate.netNon-targeted screening , on the other hand, aims to identify all detectable chemical features in a sample without any prior assumptions. nih.gov

These advanced screening methods typically employ high-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC). au.dknist.gov The high mass accuracy and resolution of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, are crucial for the tentative identification of unknown compounds based on their exact mass, isotopic pattern, and fragmentation spectra. au.dk

For PBDEs, including this compound, these screening approaches can help to:

Identify previously unknown or unmonitored PBDE congeners and their degradation products in various environmental matrices like dust, water, sediment, and biota. researchgate.netrsc.orgnist.gov

Provide a more comprehensive picture of human and environmental exposure to these persistent organic pollutants. nih.govnist.gov

Generate new hypotheses for further investigation and risk assessment. nih.gov

Data analysis in non-targeted and suspect screening is a complex process that involves several steps, including raw data acquisition, data pre-processing (such as baseline correction and peak detection), prioritization of features, and compound identification using spectral libraries and databases. au.dk

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling for 2,4,4 ,5 Tetrabromodiphenyl Ether

Correlation of Bromination Pattern with Environmental Persistence

The environmental persistence of PBDEs is heavily influenced by the number and position of bromine atoms on the diphenyl ether backbone. Generally, the chemical and biological stability of PBDEs increases with the degree of bromination. However, the relationship is not linear and is also dependent on the specific substitution pattern.

Table 1: General Correlation between PBDE Bromination and Environmental Persistence

| Structural Feature | Influence on Persistence | Relevance to 2,4,4',5-Tetrabromodiphenyl ether (BDE-71) |

| Degree of Bromination | Generally, higher bromination leads to greater resistance to degradation. | As a tetra-brominated congener, it is considered persistent. |

| Ortho-Substitution | Fewer ortho-bromines can make the ether bond more susceptible to cleavage. | Contains one ortho-bromine atom. |

| Meta- and Para-Substitution | These substitutions contribute significantly to the molecule's overall stability. | Contains three bromine atoms in meta and para positions. |

| Susceptibility to Debromination | Higher brominated congeners can be sources of lower brominated ones. epa.gov | As a lower brominated congener, it is a potential product of hepta-, octa-, nona-, and deca-BDE degradation. epa.gov |

SAR for Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation of PBDEs in aquatic organisms is a complex process governed by factors such as the chemical's hydrophobicity, molecular size, and the organism's ability to metabolize the compound. nih.gov The primary structural feature driving the bioaccumulation of neutral organic compounds like PBDEs is their lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log Kₒw).

A strong positive correlation generally exists between the log Kₒw and the bioaccumulation potential of PBDEs. nih.gov Congeners with higher log Kₒw values tend to partition more readily from water into the fatty tissues of aquatic organisms. However, for very large and hydrophobic molecules (e.g., decaBDE), a decrease in bioaccumulation can be observed, possibly due to reduced membrane permeability and bioavailability. researchgate.net

Metabolism also plays a crucial, species-specific role. nih.gov Some fish species can metabolize certain PBDE congeners through processes like hydroxylation and debromination, which can either facilitate excretion or, in some cases, produce more toxic metabolites. nih.gov For example, the debromination of BDE-99 to BDE-47 has been observed in some fish. nih.gov The specific structure of this compound dictates its fit into metabolic enzyme active sites, influencing its biotransformation and ultimate bioaccumulation. A study of fish from Lake Chapala, Mexico, quantified the sediment-based bioaccumulation factor (SBF) for BDE-71 in Cyprinus carpio, indicating its potential to accumulate from the environment into biota. mdpi.com

Table 2: Bioaccumulation Data for this compound (BDE-71)

| Organism | Endpoint | Value | Indication | Source |

| Cyprinus carpio (Carp) | Sediment-based Bioaccumulation Factor (SBF) | 1.31 | A value >1 indicates a potential for the compound to bioaccumulate from sediment. | mdpi.com |

QSAR for Ecotoxicological Endpoints (Non-Human Specific)

QSAR models are valuable tools for predicting the ecotoxicity of chemicals, helping to fill data gaps and prioritize substances for further testing. uninsubria.it For PBDEs, QSAR models have been developed to predict various ecotoxicological endpoints, such as acute toxicity to fish, invertebrates (e.g., Daphnia magna), and algae. nih.gov

These models typically use molecular descriptors that quantify various aspects of the chemical structure. For non-polar narcotic chemicals like PBDEs, toxicity is often driven by their ability to accumulate in biological membranes, and thus descriptors related to lipophilicity (log Kₒw) are paramount. nih.gov Other descriptors can include those related to molecular size, shape, and electronic properties (e.g., molecular polarizability, energy of the lowest unoccupied molecular orbital (E_LUMO)). nih.gov

Studies comparing the toxicity of different PBDE congeners in aquatic organisms like zebrafish have shown a direct correlation between log Kₒw and toxicity. tdl.org Generally, lower-brominated congeners are more acutely toxic than higher-brominated ones, which may be related to their greater bioavailability and ability to interfere with biological processes like thyroid hormone homeostasis. tdl.orgwikipedia.org While specific QSAR models for this compound are not widely published, its ecotoxicity can be inferred from its structural similarity to other well-studied tetra-BDEs.

Table 3: Conceptual QSAR Model for PBDE Ecotoxicity

| Endpoint | Key Molecular Descriptors | Relationship to Toxicity |

| Acute Toxicity (e.g., LC₅₀) in Fish | log Kₒw (Octanol-Water Partition Coefficient) | Negative correlation (Higher lipophilicity often leads to a lower LC₅₀, indicating higher toxicity). |

| Molecular Size/Volume | Can influence membrane transport and bioavailability. | |

| Electronic Properties (e.g., E_LUMO) | Can be important for specific mechanisms of action beyond narcosis. nih.gov |

In Silico Approaches for Predicting Environmental Fate

For this compound, in silico tools can estimate key physicochemical properties that govern its environmental distribution. For example, its high predicted log Kₒw value suggests it will strongly adsorb to soil and sediment, limiting its mobility in water but making it persistent in those compartments. epa.gov Its low vapor pressure indicates that volatilization from water or soil surfaces is not a major transport pathway.

Biodegradation prediction models, often based on machine learning algorithms trained on large datasets of experimentally tested chemicals, can provide an initial assessment of a compound's susceptibility to microbial degradation. nih.gov For a molecule like BDE-71, with its stable polybrominated aromatic structure, these models would likely predict slow biodegradation, classifying it as persistent. nih.gov These predictive tools are crucial for regulatory assessments under frameworks like REACH, allowing for the screening and prioritization of the vast number of chemicals in commerce with limited experimental data. uninsubria.it

Regulatory Frameworks and Policy Implications from an Academic Research Perspective on Pbdes

International Agreements and Their Impact on PBDE Research

The Stockholm Convention on Persistent Organic Pollutants (POPs) stands as the most significant international treaty addressing the global risks of PBDEs. epd.gov.hkwikipedia.org This convention aims to protect human health and the environment by controlling the production, use, and trade of specified POPs. epd.gov.hk

In 2009, at the fourth meeting of the Conference of the Parties (COP4), several PBDEs were listed in Annex A for elimination. pops.intbrsmeas.org Specifically, "tetrabromodiphenyl ether and pentabromodiphenyl ether" were listed, which includes the congener 2,4,4',5-Tetrabromodiphenyl ether (BDE-99) as a component of the commercial pentabromodiphenyl ether (c-pentaBDE) mixture. pops.intpops.intnus.edu.sgpops.int The listing also included hexabromodiphenyl ether and heptabromodiphenyl ether. pops.intbrsmeas.org Later, in 2017, decabromodiphenyl ether (decaBDE) was also added to Annex A. pops.intenvironment-agency.gov.uk

The inclusion of these PBDEs in the Stockholm Convention has had a profound impact on research. It has spurred international efforts to:

Monitor and assess the presence of PBDEs in various environmental compartments and in human populations.

Develop and refine analytical methods for detecting and quantifying specific PBDE congeners.

Investigate the long-range transport of these pollutants.

Evaluate the effectiveness of control measures implemented by signatory nations. brsmeas.org

Identify and assess the risks of alternative flame retardants. pops.int

The Convention mandates parties to eliminate the production and use of listed PBDEs, with some specific exemptions for recycling of articles containing these substances, which are set to expire. pops.intbrsmeas.org This has driven research into waste management technologies and the environmentally sound disposal of PBDE-containing products. environment-agency.gov.ukfoodpackagingforum.org

Regional and National Regulatory Initiatives Addressing PBDEs

In addition to international agreements, numerous regional and national regulations have been enacted to control PBDEs. These initiatives often preceded and informed the decisions made under the Stockholm Convention.

European Union: The EU has been at the forefront of regulating PBDEs.

The Restriction of Hazardous Substances (RoHS) Directive (2002/95/EC) , which came into effect in 2006, restricted the use of PBDEs in electrical and electronic equipment. environment-agency.gov.ukrestrictionofhazardoussubstances.com

The Marketing and Use Directive (2003/11/EC) restricted the placing on the market and use of penta- and octaBDE. environment-agency.gov.uk

The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC 1907/2006) further controls the use of these substances. environment-agency.gov.uk

The EU POPs Regulation (EU) 2019/1021 implements the Stockholm Convention and sets concentration limits for PBDEs in waste. environment-agency.gov.ukhelcom.fi

United States: Regulatory actions in the U.S. have been a mix of federal and state-level initiatives.

The U.S. Environmental Protection Agency (EPA) has taken action under the Toxic Substances Control Act (TSCA) . epa.govgovinfo.gov This includes the issuance of Significant New Use Rules (SNURs) for certain PBDEs, which require notification to the EPA before the chemical can be used in a new way. epa.govgovinfo.gov

In 2004, the primary U.S. manufacturer voluntarily phased out the production of penta- and octaBDE. restrictionofhazardoussubstances.com

Several states, including California and Washington, have implemented their own bans on certain PBDEs in various consumer products. restrictionofhazardoussubstances.com California's Proposition 65 also lists certain flame retardants as carcinogens. nih.gov

These regulatory actions have created a demand for academic research to support their implementation and to assess their effectiveness in reducing human and environmental exposure.

Academic Contributions to Risk Assessment Methodologies for Environmental Contaminants

Academic research has been instrumental in developing and refining the methodologies used to assess the risks posed by environmental contaminants like PBDEs. This includes:

Development of Toxicological Reference Values: Researchers have conducted numerous studies to determine the toxicological profiles of individual PBDE congeners. This data is used by regulatory bodies like the U.S. EPA and the European Food Safety Authority (EFSA) to establish reference doses (RfDs) and benchmark doses (BMDs) for risk assessment. researchgate.neteuropa.euepa.gov For instance, the U.S. EPA has developed an Integrated Risk Information System (IRIS) profile for BDE-47. epa.govepa.gov

Exposure Assessment: Academic studies have been crucial in quantifying human exposure to PBDEs through various pathways, including diet, dust ingestion, and inhalation. researchgate.net This research often involves measuring PBDE levels in human milk, blood, and adipose tissue, providing critical data for understanding body burdens. researchgate.netscholarsportal.info

Biomonitoring and Interpretation: Scientists have worked to improve the use of biomonitoring data in risk assessment. scholarsportal.info This includes understanding the relationship between external exposure and internal body burdens, as well as the pharmacokinetic behavior of different PBDE congeners. scholarsportal.info

Combined Exposure and Mixture Toxicity: Recognizing that humans are exposed to a mixture of chemicals, researchers are developing methodologies to assess the combined risks of multiple PBDE congeners and other environmental contaminants. researchgate.netresearchgate.net The EFSA, for example, has moved towards a combined risk assessment for multiple PBDE congeners. researchgate.net

Research Informing Policy Decisions on Phasing Out and Remediation

Scientific research provides the foundational evidence for policy decisions regarding the phasing out of hazardous substances and the remediation of contaminated environments.

Informing Phase-Outs: The decision to phase out commercial pentaBDE and octaBDE was heavily influenced by academic research demonstrating their persistence, bioaccumulation, and potential for developmental neurotoxicity and endocrine disruption. researchgate.netbohrium.com Studies showing increasing levels of PBDEs in the environment and in human tissues over time were particularly impactful. researchgate.netiatp.org

Evaluating Alternatives: As PBDEs are phased out, there is a need to ensure that their replacements are safer. Academic research plays a critical role in evaluating the potential health and environmental impacts of alternative flame retardants, helping to avoid "regrettable substitutions." glc.org

Developing Remediation Technologies: For areas already contaminated with PBDEs, academic research is essential for developing effective remediation strategies. This includes research on the degradation of PBDEs in soil and sediment and the development of technologies to remove them from the environment. nih.govmdpi.com

The ongoing monitoring of PBDE levels in the environment, as conducted by academic institutions and government agencies, is crucial for assessing the effectiveness of phase-out policies and for identifying any remaining sources of contamination. acs.orgresearchgate.net

Data Tables

Table 1: Key International and Regional Regulations for PBDEs

| Regulatory Framework | Jurisdiction | Key Provisions Related to PBDEs (including this compound as part of c-pentaBDE) |

| Stockholm Convention | International | Listing of tetra-, penta-, hexa-, hepta-, and decaBDE in Annex A for elimination. pops.intbrsmeas.orgpops.intnus.edu.sgpops.int |

| RoHS Directive | European Union | Restricts the use of PBDEs in electrical and electronic equipment. environment-agency.gov.ukrestrictionofhazardoussubstances.com |

| REACH Regulation | European Union | Controls the marketing and use of PBDEs. environment-agency.gov.uk |

| POPs Regulation | European Union | Implements the Stockholm Convention and sets limits for PBDEs in waste. environment-agency.gov.ukhelcom.fi |

| Toxic Substances Control Act (TSCA) | United States | Authorizes the EPA to regulate chemicals, including issuing Significant New Use Rules (SNURs) for PBDEs. epa.govgovinfo.gov |

| State-Level Bans | United States (e.g., California, Washington) | Prohibit the sale of products containing certain PBDEs. restrictionofhazardoussubstances.com |

Table 2: Academic Contributions to PBDE Risk Assessment

| Contribution Area | Description | Example Research Focus |

| Toxicology | Determining the adverse health effects of specific PBDE congeners. | Neurodevelopmental toxicity studies on BDE-99. researchgate.neteuropa.eu |

| Exposure Science | Quantifying human exposure through various pathways. | Measuring PBDE levels in house dust and human milk. researchgate.net |

| Biomonitoring | Using biological samples to assess internal body burden. | Analyzing PBDE congener profiles in human blood and serum. scholarsportal.info |

| Methodology Development | Creating and refining risk assessment approaches. | Developing models for assessing the risk of chemical mixtures. researchgate.net |

Emerging Research Frontiers and Future Directions for 2,4,4 ,5 Tetrabromodiphenyl Ether Studies

Unexplored Environmental Compartments and Matrices

While extensive research has documented the presence of 2,4,4',5-Tetrabromodiphenyl ether (BDE-71) in various environmental compartments like air, water, sediment, and biota, several frontiers remain underexplored. The existing body of knowledge indicates that polybrominated diphenyl ethers (PBDEs) are widespread environmental contaminants, with oceans acting as significant sinks. mdpi.comshawinstitute.org Their presence has been confirmed in diverse environmental matrices, and they are known to enter the aquatic environment through pathways such as sewage discharge and atmospheric deposition. researchgate.netnih.gov

Future research should prioritize investigating the presence and fate of BDE-71 in the following less-studied matrices:

Deep-sea environments: The detection of PBDEs in deep-sea organisms suggests these contaminants have reached the deep ocean. shawinstitute.org However, the specific distribution and concentration of BDE-71 in deep-sea sediments and fauna are not well understood.

Polar regions: Although some studies have reported PBDEs in arctic and antarctic ecosystems, more comprehensive investigations are needed to understand the long-range transport and deposition of BDE-71 in these pristine environments.

Mangrove ecosystems: Mangroves are recognized as significant carbon sinks and crucial coastal habitats. mdpi.com While some research has detected PBDEs in mangrove sediments, the bioaccumulation potential and toxic effects of BDE-71 on mangrove flora and fauna require further detailed study. mdpi.com

Indoor environments: House dust is a known reservoir for PBDEs. acs.org Further research could focus on the temporal trends of BDE-71 in indoor dust, especially in regions where products containing this flame retardant are still in use or being disposed of.

Refinement of Ecotoxicological Mechanisms at Sub-Organismal Levels

Current understanding of the ecotoxicological mechanisms of BDE-71 and other PBDEs points towards a range of adverse effects, including endocrine disruption, neurotoxicity, and developmental toxicity. nih.govsacredheart.edu The primary mechanisms of toxicity for the related congener BDE-47 involve oxidative stress, DNA damage, cellular apoptosis, and impaired metabolism. mdpi.comnih.gov

Future research should delve deeper into the sub-organismal effects of BDE-71 to refine our understanding of its toxicological pathways. Key areas for investigation include:

Molecular and Cellular Mechanisms: Research has shown that BDE-47 can modulate intracellular miRNA profiles and affect cellular processes. nih.gov Similar in-depth studies on BDE-71 are needed to identify specific molecular targets and signaling pathways disrupted by this congener.

Mitochondrial Function: Studies on BDE-47 have revealed that it can induce metabolic changes, including attenuated mitochondrial function. nih.gov Investigating the impact of BDE-71 on mitochondrial respiration and energy production in various organisms would provide crucial insights into its cellular toxicity.

Transcriptomics and Proteomics: Utilizing advanced techniques like RNA sequencing can help identify key genes and pathways affected by BDE-71 exposure. mdpi.com Proteomic studies can further elucidate changes in protein expression and function, offering a more comprehensive picture of the toxicological response.

Epigenetic Modifications: The potential for BDE-71 to induce epigenetic changes, such as DNA methylation and histone modification, is a critical area for future research. These modifications can have long-lasting effects on gene expression and organismal health.

Development of Novel Remediation and Degradation Technologies

The persistence of BDE-71 and other PBDEs in the environment necessitates the development of effective remediation and degradation technologies. mdpi.com Current approaches for PBDE remediation include reductive debromination, advanced oxidation processes, and biodegradation. mdpi.com

Emerging research in this area is focused on enhancing the efficiency and applicability of these methods:

Advanced Oxidation Processes (AOPs): The thermally activated persulfate system has shown promise in degrading BDE-47, achieving complete degradation under specific conditions. nih.gov Further research could optimize this and other AOPs for the specific degradation of BDE-71, focusing on reaction kinetics and the identification of degradation byproducts.

Bioremediation: The use of microorganisms, such as the white-rot fungus Phanerochaete chrysosporium, has demonstrated the potential for biodegrading BDE-47. nih.gov Future studies should explore the isolation and engineering of novel microbial strains with enhanced capabilities for degrading BDE-71 and other PBDEs. Research has also shown that the extracellular enzymes of this fungus play a significant role in the decomposition process. nih.gov